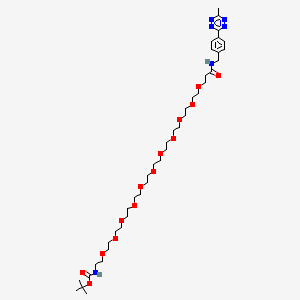

Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Description

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a heterobifunctional compound designed for applications in bioconjugation, drug delivery, and chemical biology. Its structure comprises four key components:

- Methyltetrazine: A bioorthogonal reactive group enabling inverse electron-demand Diels-Alder (IEDDA) click chemistry with strained dienophiles like trans-cyclooctenes .

- Amino linker: Provides a reactive site for conjugation with carboxylic acids or other electrophilic groups.

- PEG10 spacer: A polyethylene glycol (PEG) chain with 10 ethylene oxide units, enhancing solubility, reducing immunogenicity, and improving pharmacokinetics .

- Boc-protected amine (CH2CH2NHBoc): The tert-butoxycarbonyl (Boc) group protects the terminal amine, preventing undesired reactions during synthesis or storage. Deprotection with acids (e.g., TFA) yields a free amine for subsequent functionalization .

Synthesis: The compound is synthesized via coupling of a PEG-amine (PEG10-NH2) with a methyltetrazine-carboxylic acid derivative. Evidence suggests that traditional coupling agents like EDCI/DMAP may require optimization, with HBTU proving more effective for high-yield conjugation .

Properties

Molecular Formula |

C40H68N6O14 |

|---|---|

Molecular Weight |

857.0 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47) |

InChI Key |

RVLOEVIAIXEBHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyltetrazine Intermediate

- The methyltetrazine group, a 1,2,4,5-tetrazine derivative with a methyl substituent, is synthesized through established heterocyclic chemistry methods involving cyclization of hydrazine derivatives with nitriles or amidines.

- The methyltetrazine intermediate is typically functionalized with a reactive handle such as a benzylamine or similar group to enable subsequent conjugation.

Preparation of PEG10 Segment with Protected Amino Terminus

- Polyethylene glycol with 10 repeating ethylene glycol units is functionalized at one terminus with a protected amino group using tert-butyloxycarbonyl (Boc) chemistry.

- The Boc group is introduced to protect the amino functionality during subsequent reactions and to improve stability.

- The other terminus of PEG is functionalized with a carboxyl or activated ester group to facilitate coupling with the methyltetrazine intermediate.

Coupling of Methyltetrazine to PEG10-Boc

- The methyltetrazine intermediate bearing an amine or similar nucleophile is coupled to the PEG10 segment via amide bond formation.

- Typical coupling reagents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to activate carboxyl groups.

- The reaction is performed under anhydrous conditions, often in solvents like dimethylformamide (DMF) or dichloromethane (DCM), at controlled temperatures (0–25°C) to maximize yield and minimize side reactions.

- After coupling, the product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size exclusion chromatography (SEC) to achieve >95% purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyltetrazine synthesis | Hydrazine derivatives, nitriles, cyclization | Requires controlled temperature and inert atmosphere |

| PEG10 functionalization | Boc anhydride or Boc-OSu, base (e.g., triethylamine) | Protects amino group, mild conditions |

| Activation of PEG carboxyl | EDC, NHS in DMF or DCM | Forms active ester for coupling |

| Coupling reaction | Methyltetrazine amine + activated PEG ester | Room temperature, inert atmosphere |

| Purification | RP-HPLC, SEC | Ensures high purity (>95%) |

| Storage | -18°C, dry, inert atmosphere | Maintains stability |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and purity.

- Mass Spectrometry (MS): Verifies molecular weight (812.959 g/mol).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%).

- Infrared Spectroscopy (IR): Identifies functional groups.

- Storage Stability: Product stored at -18°C to maintain integrity.

Comparative Notes on Related Compounds

| Compound Name | PEG Length | Molecular Weight (g/mol) | Functional Groups | Application Focus |

|---|---|---|---|---|

| Methyltetrazine-amino-PEG2-CH2CH2NHBoc | 2 | ~286.32 | Methyltetrazine, Boc-protected amine | Bioconjugation, click chemistry |

| Methyltetrazine-amino-PEG8-CH2CH2NHBoc | 8 | 724.84 | Methyltetrazine, Boc-protected amine | Bioconjugation, drug delivery |

| Methyltetrazine-amino-PEG10-CH2CH2NHBoc | 10 | 812.959 | Methyltetrazine, Boc-protected amine | Bioconjugation, linker chemistry |

| Methyltetrazine-amino-PEG12-CH2CH2NHBoc | 12 | 901.065 | Methyltetrazine, Boc-protected amine | Extended linker applications |

This comparison highlights the modular nature of PEG linkers with methyltetrazine and Boc protection, allowing tuning of linker length and properties for specific applications.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:

Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.

Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.

Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:

Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.

Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.

Comparison with Similar Compounds

Structural and Functional Variations in PEG-Length Analogues

Methyltetrazine-amino-PEG10-CH2CH2NHBoc belongs to a family of compounds with variable PEG chain lengths. Key analogues and their properties are compared below:

| Compound Name | PEG Length | Molecular Weight (g/mol) | Purity | Price (100 mg) | Source |

|---|---|---|---|---|---|

| Methyltetrazine-CH2NHCO-PEG8- | PEG8 | ~662.8 | >95% | $390 | PurePEG, LLC |

| Methyltetrazine-CH2NHCO-PEG9- | PEG9 | ~692.9 | >95% | $415 | PurePEG, LLC |

| Methyltetrazine-CH2NHCO-PEG10- | PEG10 | ~723.0 | >95% | $440 | PurePEG, LLC |

| This compound | PEG10 | ~723.0 (estimated) | 97–98% | Not listed | Broadpharm |

Key Findings :

Functional Group Comparisons

The Boc-protected amine in this compound distinguishes it from other PEG-tetrazine derivatives:

| Compound Name | Functional Group | Reactivity/Applications | Source |

|---|---|---|---|

| This compound | Boc-protected amine | Amine-reactive after deprotection (e.g., TFA) | Broadpharm |

| Methyltetrazine-PEG12-Maleimide | Maleimide | Thiol-reactive (e.g., cysteine conjugation) | Broadpharm |

| N-Boc-N-methylhydrazine | Boc-protected hydrazine | Selective alkylation at unprotected nitrogen | Literature |

Key Findings :

- Boc Protection : The Boc group enables selective reactions at the tetrazine moiety while preserving the terminal amine for post-deprotection use, a critical feature for multi-step conjugations .

- Maleimide vs. Amino-Boc: Maleimide derivatives (e.g., PEG12-Maleimide) target thiol groups, whereas the Boc-protected amine in PEG10-CH2CH2NHBoc is ideal for amine-reactive crosslinkers (e.g., NHS esters) post-deprotection .

Biological Activity

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a compound that combines the properties of tetrazine, a bioorthogonal reactive group, with polyethylene glycol (PEG) and a Boc-protected amine. This unique structure provides significant potential for various biological applications, particularly in the fields of drug delivery, imaging, and peptide modification. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Structure and Properties

The compound consists of:

- Methyltetrazine moiety : Known for its rapid reaction with trans-cyclooctenes in bioorthogonal chemistry.

- Amino group : Facilitates peptide bond formation and conjugation with other biomolecules.

- PEG linker : Enhances solubility and biocompatibility.

- Boc protection : Provides stability during synthesis and can be removed under mild conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Peptide Modification

Research has demonstrated that tetrazine-containing amino acids can significantly enhance the stability and bioactivity of peptides. For instance, a study found that a tetrazine derivative showed superior water solubility and stability in biological media compared to traditional amino acids. This suggests that this compound could be effectively utilized for modifying peptides to improve their pharmacological properties .

2. Cell Labeling and Imaging

The stability of tetrazine derivatives in biological environments makes them suitable for applications in cell labeling. The compound's ability to form stable conjugates with biomolecules allows for effective tracking of cellular processes in live cells. This has implications for cancer research, where precise labeling of cancer cells can aid in understanding tumor dynamics .

3. Drug Delivery Systems

The incorporation of PEG enhances the solubility and circulation time of the compound in vivo. This property is crucial for drug delivery applications, where prolonged systemic circulation can lead to improved therapeutic efficacy and reduced side effects.

Research Findings and Case Studies

Several studies have explored the applications of methyltetrazine derivatives in biological systems:

Case Study: Cancer Cell Labeling

In a notable study, researchers utilized a tetrazine-containing amino acid for live cell imaging. The compound successfully labeled cancer cells without significant cytotoxicity, allowing researchers to visualize tumor growth dynamics over time. This study highlights the potential of this compound in cancer research and therapeutic monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.